molecular formula C14H15N5O B7553481 N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7553481
M. Wt: 269.30 g/mol
InChI Key: HVLWATGJQUWEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPPF and is a selective antagonist of the serotonin 5-HT1A receptor.

Mechanism of Action

N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a selective antagonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, MPPF can modulate the levels of serotonin in the brain, which can lead to a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of action is still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity for the serotonin 5-HT1A receptor. This allows researchers to study the effects of modulating this receptor without affecting other serotonin receptors. However, one limitation of using MPPF is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, research can be conducted to improve the solubility of MPPF, which can increase its effectiveness in vivo.

Synthesis Methods

The synthesis of N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a multi-step process. The initial step involves the reaction of 3-methoxyphenylacetonitrile with ethyl bromoacetate in the presence of a base to form ethyl 1-(3-methoxyphenyl)ethyl-2-cyanoacetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 1-(3-methoxyphenyl)ethyl-1H-pyrazole-3-carboxylate. The final step involves the reaction of this intermediate with 2-chloro-4,6-dimethoxypyrimidine to form this compound.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various fields of medicine. Research has shown that this compound has potential applications in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9(10-4-3-5-11(6-10)20-2)18-13-12-7-17-19-14(12)16-8-15-13/h3-9H,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLWATGJQUWEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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